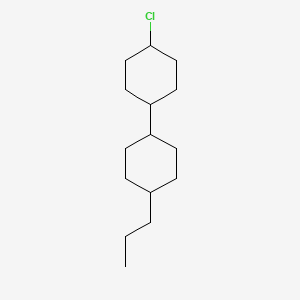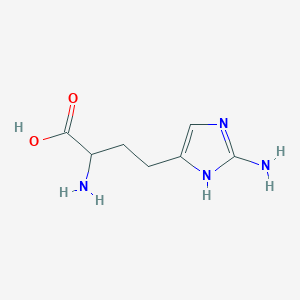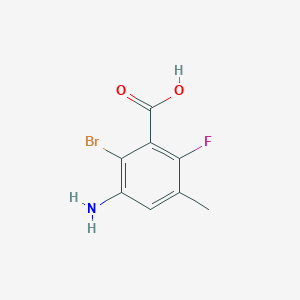![molecular formula C17H21BN4O3 B14788433 2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrimidine-4-carboxamide](/img/structure/B14788433.png)
2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrimidine-4-carboxamide is an organic compound that features a pyrimidine core substituted with a pyridine ring and a dioxaborolane group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyridine Intermediate: The pyridine ring is functionalized with a dioxaborolane group through a nucleophilic substitution reaction. This involves reacting 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a suitable pyridine derivative under basic conditions.
Coupling with Pyrimidine: The functionalized pyridine is then coupled with a pyrimidine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Amidation: The resulting intermediate undergoes amidation to form the final compound. This step may involve the use of an amine source and a dehydrating agent to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the pyridine or pyrimidine rings, potentially leading to the formation of dihydropyridine or dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃) are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of dihydropyridine or dihydropyrimidine derivatives.
Substitution: Formation of various aryl or vinyl-substituted derivatives.
科学的研究の応用
2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrimidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer or infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with diols or other nucleophiles, making it useful in enzyme inhibition or as a reactive intermediate in biochemical pathways. The pyridine and pyrimidine rings may also participate in π-π stacking interactions or hydrogen bonding, contributing to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 1-Methylpyrazole-4-boronic acid pinacol ester
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
Uniqueness
Compared to similar compounds, 2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrimidine-4-carboxamide stands out due to its unique combination of a pyrimidine core with a pyridine ring and a dioxaborolane group. This structural arrangement provides distinct reactivity and binding properties, making it a versatile compound for various applications in research and industry.
特性
分子式 |
C17H21BN4O3 |
|---|---|
分子量 |
340.2 g/mol |
IUPAC名 |
2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C17H21BN4O3/c1-11-19-9-7-13(21-11)15(23)22-14-10-12(6-8-20-14)18-24-16(2,3)17(4,5)25-18/h6-10H,1-5H3,(H,20,22,23) |
InChIキー |
XLVKVHCPTAKGJD-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC(=O)C3=NC(=NC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-methylacetamide](/img/structure/B14788350.png)
![Dimethyl 4-acetyl-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B14788379.png)
![Benzyl 2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoyl]pyrrolidine-1-carboxylate](/img/structure/B14788389.png)
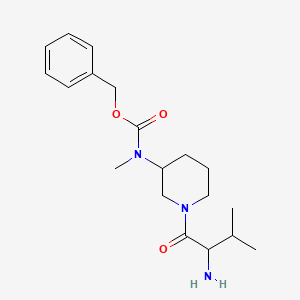

![4-[(3S)-1,3-dihydroxy-3-[(10R,13R,14S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one](/img/structure/B14788404.png)
![7-Bromo-2,2-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B14788409.png)
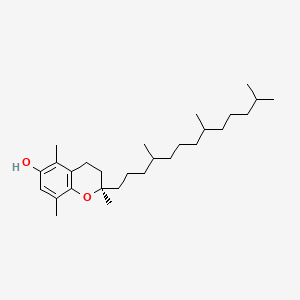
![Methyl 2-(2-(2,5-dimethoxy-3,4,6-trimethylphenyl)benzo[d]oxazol-5-yl)acetate](/img/structure/B14788414.png)
